molecular formula C17H24O11 B11815625 Cyclopenta[c]pyran-4-carboxylic acid, 1-(

Cyclopenta[c]pyran-4-carboxylic acid, 1-(

Cat. No.: B11815625
M. Wt: 404.4 g/mol
InChI Key: XJMPAUZQVRGFRE-QBRSNKFPSA-N
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Description

Cyclopenta[c]pyran-4-carboxylic acid, 1- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a fused ring system that includes a cyclopentane and a pyran ring, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyran-4-carboxylic acid, 1- typically involves multiple steps, including the formation of the cyclopentane and pyran rings. One common method is the asymmetric de Mayo reaction, which uses chiral spirocyclic dioxinone as a photochemical equivalent of diformylacetate . This reaction is known for its high stereoselectivity and efficiency in producing enantiomerically pure iridoids .

Industrial Production Methods

Industrial production of Cyclopenta[c]pyran-4-carboxylic acid, 1- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyran-4-carboxylic acid, 1- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopenta[c]pyran-4-carboxylic acid, 1- include:

Uniqueness

Cyclopenta[c]pyran-4-carboxylic acid, 1- is unique due to its fused ring structure and the ability to undergo diverse chemical reactions. Its high stereoselectivity in synthesis and wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17-/m1/s1

InChI Key

XJMPAUZQVRGFRE-QBRSNKFPSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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